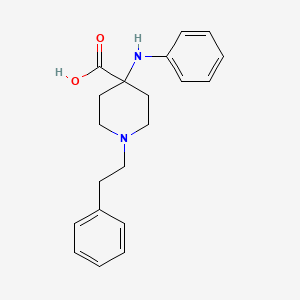
Dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate is an organic compound with the molecular formula C13H15BrO5 It is a derivative of isophthalic acid, featuring bromomethyl and isopropoxy substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate typically involves the bromination of 5-isopropoxy-isophthalic acid dimethyl ester. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
科学的研究の応用
Dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of polymers and advanced materials.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of Dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate depends on the specific reaction it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds.
Oxidation: The isopropoxy group undergoes electron transfer, leading to the formation of carbonyl compounds.
Reduction: The ester groups accept electrons from reducing agents, resulting in the formation of alcohols.
類似化合物との比較
Similar Compounds
2-Bromomethyl-5-tert-butyl-isophthalic acid dimethyl ester: Similar structure but with a tert-butyl group instead of an isopropoxy group.
5-Isopropoxy-isophthalic acid monomethyl ester: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
Dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate is unique due to the presence of both bromomethyl and isopropoxy groups, which provide distinct reactivity patterns. The bromomethyl group allows for versatile nucleophilic substitution reactions, while the isopropoxy group can undergo oxidation and reduction reactions, making this compound a valuable intermediate in organic synthesis.
特性
分子式 |
C14H17BrO5 |
|---|---|
分子量 |
345.18 g/mol |
IUPAC名 |
dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H17BrO5/c1-8(2)20-9-5-10(13(16)18-3)12(7-15)11(6-9)14(17)19-4/h5-6,8H,7H2,1-4H3 |
InChIキー |
CNXGSBOVTJZEEI-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC(=C(C(=C1)C(=O)OC)CBr)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(3-Methyl-1H-inden-7-yl)oxy]methyl}morpholine](/img/structure/B8598706.png)




![Benzoic acid, 2-[(phenylthio)methoxy]-](/img/structure/B8598733.png)

![1-[(3R)-3-(3-Fluoro-5-nitrophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B8598766.png)






